molecular formula C18H17ClN4O4 B11059011 ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate

ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate

Cat. No.: B11059011
M. Wt: 388.8 g/mol
InChI Key: DDSXZAMSYLUILH-UHFFFAOYSA-N
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Description

Ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the oxazole and pyrazole rings with the chlorophenyl group, followed by esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or tool in biological research to study enzyme mechanisms, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-(3-chlorophenyl)ureido)acetate: This compound shares a similar chlorophenyl group but differs in the presence of a ureido group instead of the oxazole and pyrazole rings.

    Ethyl 2-(3-(2,5-dimethoxyphenyl)ureido)acetate: This compound has a dimethoxyphenyl group, which imparts different electronic and steric properties.

    Ethyl 2-(3-(3,5-dinitrophenyl)ureido)acetate:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

ethyl 2-[3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C18H17ClN4O4/c1-3-26-15(24)10-23-9-8-14(21-23)20-18(25)16-11(2)27-22-17(16)12-6-4-5-7-13(12)19/h4-9H,3,10H2,1-2H3,(H,20,21,25)

InChI Key

DDSXZAMSYLUILH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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